H-Asn-Leu-Thr-Lys-OH peptide structure and properties
H-Asn-Leu-Thr-Lys-OH peptide structure and properties
An In-Depth Technical Guide to the Tetrapeptide H-Asn-Leu-Thr-Lys-OH: Structure, Properties, and Methodologies
Executive Summary
This guide provides a comprehensive technical overview of the tetrapeptide H-Asn-Leu-Thr-Lys-OH, systematically detailing its fundamental physicochemical properties, synthesis, purification, and analytical characterization. Designed for researchers and drug development professionals, this document moves beyond simple data presentation to explain the causal reasoning behind critical methodological choices, from the selection of synthetic chemistry to the application of specific analytical techniques. By grounding protocols in established principles, this guide serves as a practical and educational resource for the study and application of this and similar short-chain peptides.
Molecular Architecture and Physicochemical Profile
The tetrapeptide H-Asn-Leu-Thr-Lys-OH, also represented by the single-letter code NLTL, is a sequence of four amino acids: Asparagine (Asn), Leucine (Leu), Threonine (Thr), and Lysine (Lys). The designation "H-" at the N-terminus and "-OH" at the C-terminus signifies a free amine group and a free carboxylic acid group, respectively, indicating it is not a fragment of a larger protein but a discrete chemical entity.
Constituent Amino Acid Analysis
The peptide's overall properties are a composite of its constituent residues. A thorough understanding of each amino acid is the foundation for predicting the peptide's behavior.
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Asparagine (Asn, N): The N-terminal residue. It is a polar, uncharged amino acid containing an amide side chain that can act as both a hydrogen bond donor and acceptor.[1][2]
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Leucine (Leu, L): A hydrophobic amino acid with an isobutyl side chain. Its presence contributes significantly to the peptide's nonpolar character.[1]
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Threonine (Thr, T): A polar, uncharged amino acid. Its side chain contains a hydroxyl group, making it a site for potential post-translational modifications like phosphorylation and a participant in hydrogen bonding.[1] Threonine's side chain also possesses a second chiral center.[1]
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Lysine (Lys, K): The C-terminal residue. It is a basic, positively charged amino acid at physiological pH due to its side-chain amino group.[1] This grants the peptide an overall positive charge and enhances its solubility in aqueous solutions.
Predicted Physicochemical Properties
The sequence and composition of the peptide dictate its macroscopic properties, which are critical for designing experiments related to its synthesis, purification, and potential biological application.
| Property | Value | Rationale & Significance |
| Molecular Formula | C20H38N6O7 | Derived from the sum of constituent amino acid formulas minus three water molecules for peptide bond formation. |
| Molecular Weight | 474.55 g/mol | Essential for mass spectrometry analysis and stoichiometric calculations in synthesis and bioassays.[3] |
| Isoelectric Point (pI) | ~9.8 | Calculated based on the pKa values of the N-terminal amine, C-terminal carboxyl, and the Lysine side chain.[2][4] The peptide will have a net positive charge at neutral pH (pH 7). |
| Hydropathy | Amphipathic | The peptide contains both hydrophobic (Leucine) and hydrophilic/charged (Asparagine, Threonine, Lysine) residues, suggesting potential for interaction with both aqueous and lipid environments.[4] |
Structural Representation
A visual representation of the peptide's linear sequence helps in understanding its basic structure.
Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) of H-Asn-Leu-Thr-Lys-OH.
Purification by RP-HPLC
The crude peptide must be purified to remove truncated sequences, byproducts from side-chain protecting groups, and other impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this task.
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Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (typically water and acetonitrile).
-
Methodology:
-
Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration. The more hydrophobic the molecule, the longer it is retained on the column.
-
Monitor the eluent at 214/280 nm. The peptide bond absorbs strongly at 214 nm.
-
Collect fractions corresponding to the main peak.
-
Lyophilize the pooled fractions to obtain the pure peptide as a white, fluffy powder.
-
Analytical Characterization: Confirming Identity and Purity
Rigorous analysis is essential to confirm that the synthesized peptide has the correct sequence and is of sufficient purity for its intended application.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the peptide. Electrospray Ionization (ESI) is typically coupled with a mass analyzer (like a Quadrupole or Time-of-Flight).
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Expected Result: For H-Asn-Leu-Thr-Lys-OH (MW = 474.55), one would expect to see a prominent ion at m/z 475.56 [M+H]⁺ and potentially a doubly charged ion at m/z 238.28 [M+2H]²⁺. The presence of the Lysine residue makes the peptide easy to ionize.
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Tandem MS (MS/MS): To confirm the sequence, the parent ion ([M+H]⁺) can be isolated and fragmented. This produces a characteristic pattern of b- and y-ions, which can be used to read the amino acid sequence from the C- and N-terminus, respectively. This provides definitive proof of identity.
Analytical RP-HPLC
To determine the purity of the final product, a small amount is analyzed on an analytical RP-HPLC system.
-
Methodology: A fast gradient is run, and the resulting chromatogram is analyzed.
-
Purity Calculation: Purity is expressed as the area of the main product peak as a percentage of the total area of all peaks detected at 214 nm. For most research applications, a purity of >95% is considered acceptable.
Figure 3: Analytical workflow for peptide characterization.
Potential Biological Activity and Applications
While the specific tetrapeptide H-Asn-Leu-Thr-Lys-OH is not extensively documented with a defined biological role, its structure allows for informed hypotheses about its potential functions. Short peptides are known to be biologically active as signaling molecules, enzyme inhibitors, or structural components. [5]
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Cellular Interaction: The C-terminal lysine provides a positive charge, which could mediate interactions with negatively charged cell membranes or macromolecules like DNA and RNA. Peptides rich in arginine or lysine are often investigated as cell-penetrating peptides or as part of nuclear localization signals (NLS) that facilitate transport into the cell nucleus. [6]* Enzyme Substrate or Inhibitor: Tetrapeptides are of a sufficient length to be recognized by proteases or to fit into the active sites of enzymes. Virtual screening of tetrapeptide libraries has been used to identify potential enzyme inhibitors, such as for angiotensin-converting enzyme (ACE). [7]* Bioactive Food Component: Short peptides derived from food sources, sometimes containing asparagine, can exhibit various bioactivities, such as antioxidant or neuroprotective effects. [8]The NLTL sequence could be explored as a potential fragment of a larger bioactive protein.
Further research, including cell-based assays, binding studies, and structural analyses, would be required to elucidate any specific biological function of H-Asn-Leu-Thr-Lys-OH.
References
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NovoPro. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). H-Pro-Asn-Leu-Lys-Leu-Phe-Gly-Thr-Leu-Leu-OH. Retrieved February 3, 2026, from [Link]
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Wikipedia. (n.d.). Hélice alfa. Retrieved February 3, 2026, from [Link]
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ACS Publications. (2000). Complete Analysis of a Biologically Active Tetrapeptide: A Project Utilizing Thin-Layer Chromatography and Tandem Quadrupole Mass Spectrometry. Journal of Chemical Education. Retrieved February 3, 2026, from [Link]
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Wikipedia. (n.d.). Nonribosomal peptide. Retrieved February 3, 2026, from [Link]
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PubChem. (n.d.). L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2021). Analysis of ACE–tetrapeptide binding interaction and screening of potential inhibitory peptides via molecular docking. Retrieved February 3, 2026, from [Link]
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MDPI. (2024). Walnut Peptide KG-7 Alleviates Scopolamine-Induced Memory Deficits and Enhances Paracellular Transport via Tight Junction Modulation in a Mouse Model. Retrieved February 3, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Peptides & Proteins. Retrieved February 3, 2026, from [Link]
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Research Communities by Springer Nature. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Retrieved February 3, 2026, from [Link]
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University of Tennessee at Martin. (2000). Complete Analysis of a Biologically Active Tetrapeptide: A Project Utilizing Thin-Layer Chromatography and Mass Spectrometry. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Directed Discovery of Tetrapeptide Emulsifiers. Retrieved February 3, 2026, from [Link]
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YouTube. (2019). NNI Use of Peptide based Formulations For Optimizing Enteral Nutrition Delivery, GI Tolerance, and M. Retrieved February 3, 2026, from [Link]
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ACS Publications. (2022). Investigation of the Effect of Turn Residues on Tetrapeptide Aldol Catalysts with β-Turn Propensity. ACS Omega. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2019). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. Retrieved February 3, 2026, from [Link]
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MedlinePlus. (2025). Amino acids. Retrieved February 3, 2026, from [Link]
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YouTube. (2019). Properties of the Amino Acids. Retrieved February 3, 2026, from [Link]
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